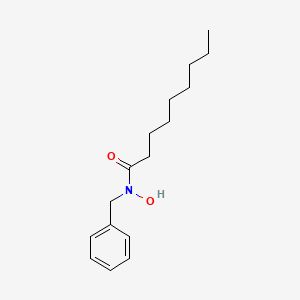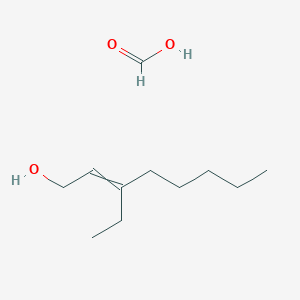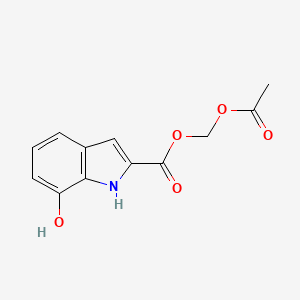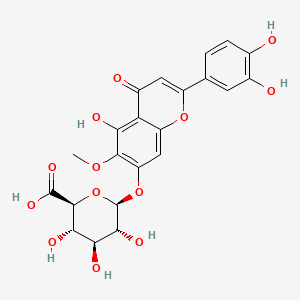
beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl is a complex organic compound known for its diverse biological activities. It is a derivative of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound is often studied for its potential therapeutic applications in various fields, including medicine and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl typically involves multiple steps, including glycosylation and oxidation reactions. The process begins with the preparation of the flavonoid core, followed by the introduction of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include glycosyl donors, Lewis acids, and oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic methods are also employed to facilitate specific glycosylation reactions, ensuring the selective addition of the glucopyranosiduronic acid group.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl and methoxy groups, resulting in various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as boron trifluoride, and enzymes for biocatalytic processes.
Major Products Formed: The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms of the compound, and various substituted analogs with modified biological activities.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex flavonoid derivatives.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Luteolin: A flavonoid with potent anti-inflammatory and neuroprotective activities.
Uniqueness: Beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This structural feature distinguishes it from other flavonoids and contributes to its distinct biological activities.
Propiedades
Número CAS |
82657-12-3 |
|---|---|
Fórmula molecular |
C22H20O13 |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O13/c1-32-19-13(34-22-18(29)16(27)17(28)20(35-22)21(30)31)6-12-14(15(19)26)10(25)5-11(33-12)7-2-3-8(23)9(24)4-7/h2-6,16-18,20,22-24,26-29H,1H3,(H,30,31)/t16-,17-,18+,20-,22+/m0/s1 |
Clave InChI |
UWBKEKWTUMGDCN-QSUZLTIMSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


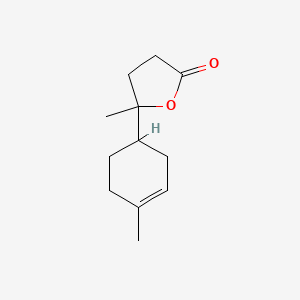
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
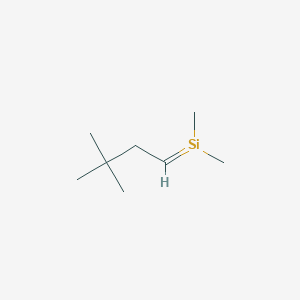


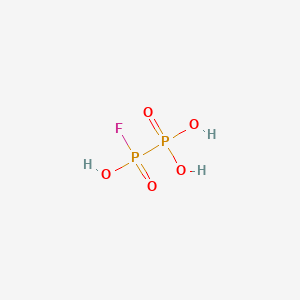
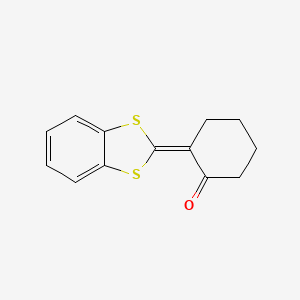
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
